NEP1-40

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

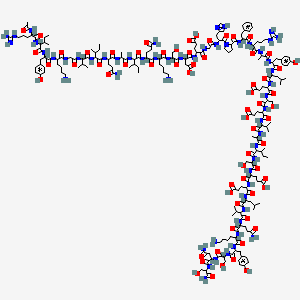

IUPAC Name |

4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H324N56O65/c1-23-104(15)163(258-169(292)109(20)226-174(297)126(59-67-148(210)272)240-201(324)166(107(18)26-4)261-199(322)160(101(9)10)255-153(277)92-223-171(294)120(41-30-33-75-207)230-186(309)138(86-115-51-57-119(271)58-52-115)249-202(325)165(106(17)25-3)260-182(305)121(228-111(22)268)44-36-78-220-205(215)216)200(323)241-128(61-69-150(212)274)178(301)232-123(43-32-35-77-209)176(299)251-144(95-265)195(318)247-140(89-159(288)289)190(313)234-125(62-70-154(278)279)172(295)222-91-152(276)229-141(87-116-90-219-98-224-116)204(327)262-80-38-46-147(262)196(319)248-137(83-112-39-28-27-29-40-112)185(308)233-124(45-37-79-221-206(217)218)173(296)225-108(19)168(291)242-135(84-113-47-53-117(269)54-48-113)187(310)244-133(81-99(5)6)184(307)236-131(65-73-157(284)285)181(304)252-143(94-264)192(315)238-132(66-74-158(286)287)183(306)256-161(102(11)12)197(320)227-110(21)170(293)259-164(105(16)24-2)203(326)254-146(97-267)193(316)237-129(63-71-155(280)281)179(302)235-130(64-72-156(282)283)180(303)243-134(82-100(7)8)191(314)257-162(103(13)14)198(321)239-127(60-68-149(211)273)177(300)231-122(42-31-34-76-208)175(298)245-136(85-114-49-55-118(270)56-50-114)188(311)253-145(96-266)194(317)246-139(88-151(213)275)189(312)250-142(93-263)167(214)290/h27-29,39-40,47-58,90,98-110,120-147,160-166,263-267,269-271H,23-26,30-38,41-46,59-89,91-97,207-209H2,1-22H3,(H2,210,272)(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,290)(H,219,224)(H,222,295)(H,223,294)(H,225,296)(H,226,297)(H,227,320)(H,228,268)(H,229,276)(H,230,309)(H,231,300)(H,232,301)(H,233,308)(H,234,313)(H,235,302)(H,236,307)(H,237,316)(H,238,315)(H,239,321)(H,240,324)(H,241,323)(H,242,291)(H,243,303)(H,244,310)(H,245,298)(H,246,317)(H,247,318)(H,248,319)(H,249,325)(H,250,312)(H,251,299)(H,252,304)(H,253,311)(H,254,326)(H,255,277)(H,256,306)(H,257,314)(H,258,292)(H,259,293)(H,260,305)(H,261,322)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H4,215,216,220)(H4,217,218,221) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKMOOQFWTQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C206H324N56O65 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4625 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NEP1-40 in Central Nervous System Injury: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central Nervous System (CNS) injuries, such as spinal cord injury (SCI) and stroke, often result in devastating and permanent functional deficits due to the limited regenerative capacity of adult mammalian neurons. A key contributing factor to this regenerative failure is the presence of myelin-associated inhibitors that actively suppress axonal growth. Nogo-A is a principal neurite outgrowth inhibitory protein that signals through the Nogo-66 receptor (NgR). NEP1-40, a competitive antagonist peptide derived from the N-terminus of Nogo-66, has emerged as a promising therapeutic agent by blocking this inhibitory signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound in CNS injury, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Antagonism of the Nogo-66 Receptor

This compound is a 40-amino acid peptide that acts as a competitive antagonist of the Nogo-66 receptor (NgR).[1][2] In the injured CNS, myelin-associated proteins, particularly Nogo-A, bind to NgR on the surface of neuronal growth cones, initiating a signaling cascade that leads to growth cone collapse and inhibition of axonal extension.[3] this compound selectively binds to the leucine-rich region of NgR, thereby preventing the binding of Nogo-66 and blocking its inhibitory effects.[4][5] This action disinhibits the neuron, creating a more permissive environment for axonal sprouting and regeneration. It is important to note that while this compound effectively blocks Nogo-66 binding, it does not displace other myelin-associated inhibitors that also bind to NgR, such as Myelin-Associated Glycoprotein (MAG) and Oligodendrocyte Myelin Glycoprotein (OMgp).[5]

Signaling Pathways Modulated by this compound

By antagonizing the Nogo-A/NgR interaction, this compound effectively inhibits the downstream RhoA signaling pathway, a critical regulator of cytoskeletal dynamics in the neuronal growth cone.[3] In the presence of Nogo-A, NgR activation leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which then phosphorylates and activates LIM kinase (LIMK). LIMK subsequently phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This cascade results in the stabilization of actin filaments, collapse of the growth cone, and inhibition of neurite outgrowth.

This compound treatment prevents this cascade. By blocking Nogo-A binding to NgR, this compound leads to a decrease in the phosphorylation levels of LIMK1/2 and cofilin.[6] This maintains cofilin in its active, dephosphorylated state, promoting actin filament disassembly and allowing for the dynamic cytoskeletal rearrangements necessary for growth cone advancement and axonal regeneration. Additionally, a decrease in the phosphorylation of Myosin Light Chain 2 (MLC-2) has been observed following this compound treatment, further contributing to the promotion of neurite outgrowth.[6]

Cellular and Molecular Effects of this compound

The antagonism of NgR by this compound triggers a cascade of downstream cellular and molecular events that collectively promote neural repair.

Upregulation of Growth-Associated Proteins

A key outcome of this compound treatment is the upregulation of proteins associated with neuronal growth and plasticity. Studies have consistently demonstrated increased expression of Growth-Associated Protein 43 (GAP-43) and Microtubule-Associated Protein 2 (MAP-2) in response to this compound administration following CNS injury.[3][6][7][8] GAP-43 is a crucial component of the growth cone and is essential for axonal elongation and synaptogenesis, while MAP-2 is involved in microtubule stabilization and neurite outgrowth.[3][7] Conversely, this compound treatment has been shown to decrease the expression of Amyloid Precursor Protein (APP), which is often upregulated after axonal injury.[6][8]

Promotion of Myelin Regeneration

In models of focal cerebral ischemia, this compound has been shown to ameliorate myelin damage and promote its regeneration.[3][7] This is evidenced by the attenuated reduction of Myelin Basic Protein (MBP), a major constituent of the myelin sheath in the CNS.[3][7] By fostering an environment conducive to axonal health and growth, this compound indirectly supports the integrity and restoration of myelin.

Enhanced Neuronal Differentiation and Survival

This compound has also been shown to influence the fate of neural stem cells (NSCs). When overexpressed in NSCs, this compound promotes their differentiation into neurons, as indicated by increased expression of the neuronal marker Tuj-1.[6] Furthermore, co-culture of injured neurons with this compound-overexpressing NSCs resulted in an increased number of surviving neurons (NeuN positive cells), suggesting a neuroprotective effect.[6]

Modulation of Microglial Morphology

Following diffuse brain injury, this compound administration has been observed to reverse the injury-induced shift in microglial morphologies.[1] It limits myelin-based inhibition, thereby shifting microglia away from an activated state towards morphologies associated with tissue repair.[1]

In Vivo Efficacy and Functional Recovery

The cellular and molecular effects of this compound translate into significant functional improvements in various animal models of CNS injury.

Spinal Cord Injury (SCI)

In rat and mouse models of SCI, both intrathecal and systemic administration of this compound have been shown to promote axonal growth and functional recovery.[4][9] Treated animals exhibit extensive sprouting of corticospinal tract (CST) and serotonergic fibers, leading to improved locomotor function.[9] Notably, delayed administration of this compound for up to one week post-injury still results in significant axon sprouting and functional recovery, highlighting a clinically relevant therapeutic window.[9]

Focal Cerebral Ischemia (Stroke)

In a rat model of middle cerebral artery occlusion (MCAO), intracerebroventricular infusion of this compound significantly reduced neurological deficits at 7, 14, and 28 days post-injury.[7] This functional improvement was associated with reduced myelin and axon loss, and the upregulation of GAP-43 and MAP-2.[7]

Cortical Contusion Injury

Topical application of this compound following mild cortical contusion injury in rats resulted in improved preservation of injured neurons and better cytoarchitectural preservation of axons.[10] This was correlated with a significant increase in the expression of pan-cadherin, a marker for neuronal recovery.[10]

Summary of Quantitative Data

| Model | Species | Intervention | Key Quantitative Findings | Reference |

| Diffuse Brain Injury | Rat | This compound (89 µg/kg, IP) | Shifts microglial morphology away from injury-induced activated state. | [1] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | This compound (intracerebroventricular) | Significantly reduced neurological deficits at days 7, 14, and 28. Attenuated reduction of MBP and upregulated GAP-43 and MAP-2 expression. | [7] |

| Lateral Funiculus Injury | Rat | This compound (intrathecal) | Increased density of labeled rubrospinal tract axons rostral to the lesion. Improved gait and forelimb usage. | [4] |

| Spinal Cord Hemisection | Mouse | This compound (1.2, 3.9, or 11.6 mg/kg/day, subcutaneous) | Dose-dependent restoration of serotonin (B10506) fiber density in the ventral horn. Extensive corticospinal tract sprouting. | [9] |

| Co-culture of injured neurons and NSCs | In vitro | This compound overexpression in NSCs | Increased protein levels of GAP-43 and MAP-2. Decreased phosphorylation of LIMK1/2, cofilin, and MLC-2. | [6] |

| Mild Cortical Contusion | Rat | This compound (topical) | Significant increase in pan-cadherin staining at 8 and 21 days post-injury. | [10] |

Experimental Protocols

Spinal Cord Injury Model and this compound Administration

-

Animal Model: Adult female mice.

-

Injury: Dorsal hemisection of the spinal cord at the midthoracic level.

-

Treatment: this compound or vehicle is delivered subcutaneously via an osmotic minipump. Doses can range from 1.2 to 11.6 mg/kg/day for a duration of 2-4 weeks, initiated either immediately or with a delay post-injury.[9]

-

Workflow:

Workflow for SCI model and this compound treatment. -

Outcome Measures:

-

Behavioral: Locomotor recovery assessed using scales like the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[8]

-

Histological: Anterograde tracing of axonal tracts (e.g., using Biotinylated Dextran Amine - BDA) to quantify axonal sprouting and regeneration. Immunohistochemistry for markers like serotonin to assess fiber density.[8][9]

-

Middle Cerebral Artery Occlusion (MCAO) Model

-

Animal Model: Male Sprague-Dawley rats.[7]

-

Injury: Focal cerebral ischemia induced by MCAO.

-

Treatment: Intracerebroventricular infusion of this compound at specific time points post-MCAO (e.g., days 1, 3, and 14).[7]

-

Outcome Measures:

In Vitro Neurite Outgrowth Assay

-

Cell Culture: Primary neurons (e.g., dorsal root ganglion neurons) are cultured on a substrate containing CNS myelin extracts or purified Nogo-66.

-

Treatment: Cultures are treated with varying concentrations of this compound.

-

Outcome Measure: Neurite length is quantified using immunocytochemistry (e.g., staining for β-III tubulin) and image analysis software. This assay confirms the ability of this compound to block the inhibitory effects of myelin components on axonal extension.[2]

Conclusion and Future Directions

This compound has robustly demonstrated its potential as a therapeutic agent for CNS injury by effectively antagonizing the Nogo-A/NgR inhibitory pathway. Its mechanism of action, centered on the disinhibition of axonal growth and the promotion of a pro-regenerative cellular environment, is well-supported by a growing body of preclinical evidence. The data consistently show that this compound promotes axonal sprouting, enhances plasticity, and leads to significant functional recovery in various models of CNS trauma.

Future research should focus on optimizing delivery strategies to the CNS, exploring combination therapies to target multiple aspects of the post-injury environment, and further elucidating the long-term effects of this compound treatment. As our understanding of the molecular barriers to CNS regeneration deepens, targeted therapies like this compound will be at the forefront of developing effective treatments for patients with spinal cord injury, stroke, and other devastating neurological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. usbio.net [usbio.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Nogo-66 Receptor Antagonist Peptide (this compound) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Blockade of Nogo-66, Myelin-Associated Glycoprotein, and Oligodendrocyte Myelin Glycoprotein by Soluble Nogo-66 Receptor Promotes Axonal Sprouting and Recovery after Spinal Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-overexpressing Neural Stem Cells Enhance Axon Regeneration by Inhibiting Nogo-A/NgR1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound promotes myelin regeneration via upregulation of GAP-43 and MAP-2 expression after focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of RNAi NgR and this compound in Acting on Axonal Regeneration After Spinal Cord Injury in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delayed Systemic Nogo-66 Receptor Antagonist Promotes Recovery from Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]

- 10. Nogo-A inhibitory peptide (this compound) increases pan-cadherin expression following mild cortical contusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nogo-66 Receptor Antagonist Peptide: A Technical Guide to Function and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axonal regeneration in the adult central nervous system (CNS) is notoriously limited, due in large part to inhibitory molecules present in CNS myelin. A key pathway mediating this inhibition involves the Nogo-66 Receptor (NgR) and its ligands, such as Nogo-A. Antagonist peptides that block this interaction represent a promising therapeutic strategy to promote neural repair and functional recovery following CNS injury. This technical guide provides an in-depth overview of the function of NgR antagonist peptides, the underlying signaling mechanisms, quantitative efficacy data, and detailed experimental protocols relevant to their study and development.

The Nogo-66 Receptor (NgR) Signaling Complex

The Nogo-66 Receptor 1 (NgR1) is a glycosylphosphatidylinositol (GPI)-anchored protein that serves as a high-affinity binding site for several myelin-associated inhibitors, including Nogo-A, Myelin-Associated Glycoprotein (MAG), and Oligodendrocyte Myelin Glycoprotein (OMgp).[1][2] As a GPI-anchored protein, NgR1 lacks an intracellular domain and requires co-receptors to transduce the inhibitory signal across the neuronal membrane. The functional receptor complex consists of NgR1, the p75 Neurotrophin Receptor (p75NTR) or TROY, and LINGO-1.[1][2][3]

Binding of inhibitory ligands to NgR1 triggers the assembly of this complex, leading to the activation of the small GTPase RhoA.[1][3] Activated RhoA, in its GTP-bound state, initiates a downstream signaling cascade primarily through the Rho-associated coiled-coil containing protein kinase (ROCK).[1][4] ROCK, in turn, phosphorylates downstream targets like LIM kinase (LIMK), which inactivates cofilin. This cascade culminates in the stabilization of the actin cytoskeleton, leading to growth cone collapse and the potent inhibition of axon outgrowth.[1]

NgR Antagonist Peptides: Mechanism of Action

NgR antagonist peptides are designed to competitively block the binding of inhibitory ligands to the NgR1.[5][6] A primary example is the Nogo Extracellular Peptide 1-40 (NEP1-40), a 40-amino acid fragment derived from the N-terminus of Nogo-66.[5] By occupying the ligand-binding site on NgR1, this compound prevents the conformational changes and receptor complex assembly required for signal transduction. This blockade effectively neutralizes the inhibitory signals from Nogo-A, MAG, and OMgp that are mediated through NgR1, thereby preventing RhoA activation and permitting axonal extension and sprouting.

Quantitative Efficacy Data

The efficacy of NgR antagonist peptides has been quantified through various in vitro and in vivo assays. Binding affinities (Kd) and effective concentrations (EC50) are key metrics for in vitro potency, while functional outcome scores are used to assess in vivo efficacy.

Table 1: In Vitro Potency of NgR Antagonist Peptides

| Peptide | Target | Assay Type | Value | Reference |

| This compound | NgR1 | Myelin Inhibition Reversal | EC50 ≈ 50 nM | [7] |

| NAP2 | NgR1 | Binding Affinity Assay | Kd = 0.45 µM | [8] |

Table 2: In Vivo Functional Recovery with this compound Treatment

| Animal Model | Injury Model | Treatment | Outcome Measure | Result | Reference |

| Adult Rat | C4 Lateral Funiculotomy | 500 µM this compound (intrathecal infusion for 28 days) | Forelimb Usage | Significant recovery at weeks 2-7 post-injury compared to vehicle control. | [6] |

| Adult Rat | Thoracic SCI | This compound | Basso, Beattie, and Bresnahan (BBB) locomotor rating scale | Significantly higher BBB scores compared to the SCI model group. | [9] |

Key Experimental Protocols

In Vitro Neurite Outgrowth Inhibition Assay

This assay assesses the ability of an antagonist peptide to reverse the inhibitory effects of a myelin-associated substrate on neurite extension from cultured neurons.

Methodology:

-

Plate Coating: Prepare culture plates by coating them with a permissive substrate (e.g., Poly-L-Lysine followed by laminin).

-

Inhibitory Substrate Application: Spot a solution containing an inhibitory molecule (e.g., purified Nogo-66 protein or a total CNS myelin extract) onto the center of the coated wells and allow it to dry.

-

Neuron Plating: Dissociate primary neurons (e.g., embryonic chick dorsal root ganglion (DRG) neurons or rat cerebellar granule cells) and plate them onto the prepared wells.

-

Compound Treatment: Add the NgR antagonist peptide (e.g., this compound) or a vehicle control to the culture medium at desired concentrations.

-

Incubation: Culture the cells for 24-48 hours to allow for neurite extension.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize and stain for neuronal markers, such as βIII-tubulin, to visualize the cell body and neurites. A nuclear counterstain (e.g., DAPI) is also used.

-

Imaging and Analysis: Acquire images using fluorescence microscopy. Use automated image analysis software to quantify neurite parameters, such as the total length of neurites per neuron or the length of the longest neurite. Compare results between treated and control groups.

RhoA Activation Assay (G-LISA)

The G-LISA® is a quantitative, ELISA-based assay to measure the level of active, GTP-bound RhoA in cell lysates.

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., neuronal cell line or primary neurons) and treat with the inhibitory ligand (e.g., Nogo-66) in the presence or absence of the NgR antagonist peptide for a short duration (e.g., 5-30 minutes).

-

Cell Lysis: Rapidly lyse the cells on ice using the provided lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate (e.g., via Bradford or BCA assay) and equalize concentrations across all samples.

-

Binding to Plate: Add the equalized cell lysates to a 96-well plate that is pre-coated with a Rho-GTP-binding protein. Only active, GTP-bound RhoA will bind to the wells.

-

Incubation and Washing: Incubate the plate at 4°C to allow binding. Wash the wells to remove unbound protein, including inactive GDP-bound RhoA.

-

Detection: Add a specific primary antibody against RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add an HRP detection reagent (either colorimetric or chemiluminescent) and measure the signal using a microplate reader. The signal intensity is directly proportional to the amount of active RhoA in the sample.

In Vivo Spinal Cord Injury (SCI) Model

This protocol describes a general procedure for testing the efficacy of NgR antagonist peptides in promoting recovery after SCI in a rat model.

Methodology:

-

Animal Model: Adult female Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Anesthetize the animal and perform a laminectomy, typically at the thoracic level (e.g., T10), to expose the spinal cord. Induce a standardized injury, such as a dorsal hemisection or a contusion injury.

-

Peptide Administration: Immediately following the injury, implant an osmotic minipump connected to an intrathecal catheter. The pump is filled with the antagonist peptide (e.g., 500 µM this compound in a vehicle like PBS with 2.5% DMSO) or vehicle alone. The pump delivers the solution at a constant rate (e.g., 0.3 µL/hr) for a sustained period (e.g., 28 days).[6]

-

Behavioral Assessment: Evaluate locomotor recovery at regular intervals (e.g., weekly for 8-10 weeks) using a standardized scale such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[9] Other tests for fine motor control (e.g., grid walk, forelimb usage tests) can also be employed.[6]

-

Histological Analysis: At the end of the study, perfuse the animals and dissect the spinal cord. Use anterograde tracers (e.g., Biotinylated Dextran Amine, BDA) injected into the motor cortex prior to sacrifice to label corticospinal tract (CST) axons. Perform immunohistochemistry on spinal cord sections to visualize the tracer and quantify axonal sprouting and regeneration past the lesion site.

Conclusion and Future Directions

Nogo-66 Receptor antagonist peptides, particularly this compound, have demonstrated significant potential in preclinical models by blocking a key inhibitory pathway that restricts CNS regeneration. By preventing RhoA activation, these peptides promote an environment conducive to axonal sprouting and growth, leading to improved functional outcomes after injury. The data and protocols outlined in this guide provide a framework for researchers in the field to further investigate and develop this therapeutic strategy. Future work will likely focus on optimizing peptide delivery, improving bioavailability, and exploring combination therapies to further enhance the regenerative capacity of the adult CNS.

References

- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low-affinity nerve growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. LINGO-1 is a component of the Nogo-66 receptor/p75 signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Nogo-66 Receptor Antagonist Peptide (this compound) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel Nogo-66 receptor antagonist peptide promotes neurite regeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of RNAi NgR and this compound in Acting on Axonal Regeneration After Spinal Cord Injury in Rat Models - PubMed [pubmed.ncbi.nlm.nih.gov]

NEP1-40: A Technical Overview of its Discovery and Therapeutic Potential

Abstract

NEP1-40, a 40-amino acid peptide fragment derived from the Nogo-66 protein, has emerged as a significant research focus due to its role as a competitive antagonist of the Nogo-66 receptor (NgR).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental protocols utilized in key studies and presents quantitative data in a structured format. Furthermore, this document includes visualizations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's biological activity and therapeutic promise, particularly in the context of central nervous system (CNS) injury and neurodegenerative disorders.

Discovery and Initial Characterization

The discovery of this compound stemmed from research into the inhibitory nature of myelin on axonal regeneration in the adult CNS.[2][4] The protein Nogo-A was identified as a principal inhibitor of neurite outgrowth, with a 66-amino acid extracellular domain (Nogo-66) being primarily responsible for this inhibition through its interaction with the Nogo-66 receptor (NgR).[2][4]

Researchers hypothesized that fragments of Nogo-66 could act as competitive antagonists to NgR, thereby blocking the inhibitory signaling cascade. A peptide corresponding to the first 40 amino acids of Nogo-66, designated this compound, was synthesized and tested for its ability to block the inhibitory effects of Nogo-66 and CNS myelin.[2][3][4] In vitro studies demonstrated that this compound effectively blocks Nogo-66 and myelin-induced inhibition of axonal outgrowth.[4] This foundational work established this compound as a promising candidate for promoting axonal regeneration following CNS injury.

Mechanism of Action: NgR Antagonism

This compound functions as a competitive antagonist at the Nogo-66 receptor (NgR).[1][2][3] In the injured CNS, myelin-associated inhibitors, including Nogo-A, bind to NgR on the surface of neurons. This binding initiates a downstream signaling cascade that ultimately leads to growth cone collapse and the inhibition of axonal regeneration. By binding to NgR, this compound prevents the interaction of Nogo-66 with the receptor, thereby blocking the inhibitory signal and creating a more permissive environment for axonal growth and sprouting.[1][5]

The proposed signaling pathway is illustrated in the diagram below:

Preclinical Development and Efficacy

Numerous preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in various CNS injury models, including spinal cord injury (SCI) and focal cerebral ischemia.

Spinal Cord Injury (SCI)

In models of thoracic spinal cord hemisection, intrathecal administration of this compound has been shown to promote significant axonal growth of the corticospinal tract.[1][3][4] This anatomical regeneration is accompanied by improvements in locomotor function.[1][5] Delayed administration of this compound, up to one week post-injury, did not diminish its efficacy in promoting axon sprouting and functional recovery, highlighting a clinically relevant therapeutic window.[1] Furthermore, this compound treatment has been associated with the upregulation of growth-associated proteins, such as SPRR1A, and an increase in the density of serotonergic fibers in the spinal cord.[1]

Focal Cerebral Ischemia

In rat models of middle cerebral artery occlusion (MCAO), this compound administration has been shown to ameliorate myelin damage and promote its regeneration.[6] This is achieved, in part, by upregulating the expression of proteins associated with neuronal and axonal plasticity, such as growth-associated protein 43 (GAP-43) and microtubule-associated protein 2 (MAP-2).[6][7] Treatment with this compound also led to a reduction in neurological deficits in these models.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Diffuse Brain Injury

| Parameter | Vehicle Control | This compound (89 μg/kg) | Reference |

| Microglia Morphology | Injury-induced activated morphology | Shift towards rod and macrophage-like morphologies | [8] |

Table 2: Behavioral Outcomes in a Rat Model of Lateral Funiculus Injury

| Parameter | Operated Control | This compound Treated | Reference |

| Right Forelimb Stride Length | Decreased compared to normal | Similar to normal | [5] |

| Regularity Index | Decreased compared to normal | Similar to normal | [5] |

| Hindlimb Base of Support | Increased compared to normal | Not significantly different from normal | [5] |

| Right Forelimb Usage (2-7 weeks post-injury) | No recovery | Significantly greater recovery | [9] |

Experimental Protocols

In Vitro Axon Outgrowth Inhibition Assay

Objective: To determine the ability of this compound to block the inhibitory effect of Nogo-66 or CNS myelin on axonal outgrowth.

Methodology:

-

Primary neurons (e.g., dorsal root ganglion neurons) are cultured on a substrate coated with an inhibitory molecule (e.g., purified Nogo-66 or CNS myelin extract).

-

This compound is added to the culture medium at various concentrations.

-

A control group of neurons is cultured on the inhibitory substrate without this compound.

-

After a defined incubation period (e.g., 24-48 hours), the neurons are fixed and stained to visualize axons.

-

Axon length is quantified using microscopy and image analysis software.

-

The ability of this compound to reverse the inhibition of axon outgrowth is determined by comparing the axon lengths in the this compound-treated groups to the control group.

In Vivo Spinal Cord Injury Model and this compound Administration

Objective: To assess the in vivo efficacy of this compound in promoting axonal regeneration and functional recovery following spinal cord injury.

Methodology:

-

Adult female rats undergo a surgical procedure to create a specific spinal cord lesion (e.g., mid-thoracic dorsal hemisection).

-

An osmotic minipump is implanted subcutaneously for continuous intrathecal delivery of either this compound or a vehicle control (e.g., saline) for a specified duration (e.g., 2-4 weeks).

-

Functional recovery is assessed at regular intervals using standardized behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

-

At the end of the treatment period, the animals are euthanized, and the spinal cord tissue is harvested.

-

Histological analysis is performed to assess axonal regeneration. This often involves anterograde tracing techniques (e.g., injection of biotinylated dextran (B179266) amine (BDA) into the motor cortex) to label specific axonal tracts and immunohistochemistry to identify different neuronal populations.

The general workflow for these preclinical studies is depicted below:

References

- 1. Delayed Systemic Nogo-66 Receptor Antagonist Promotes Recovery from Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Nogo for axon regeneration | The Scientist [the-scientist.com]

- 4. Nogo-66 receptor antagonist peptide promotes axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nogo-66 Receptor Antagonist Peptide (this compound) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound promotes myelin regeneration via upregulation of GAP-43 and MAP-2 expression after focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ovid.com [ovid.com]

The Nogo Receptor Antagonist NEP1-40: A Modulator of Microglial Morphology and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and in the response to injury and disease. Their morphology and activation state are tightly regulated and serve as crucial indicators of their function. In various neuropathological conditions, the activation of microglia can lead to the release of pro-inflammatory cytokines, contributing to neuroinflammation and secondary tissue damage. The Nogo-A/Nogo-66 Receptor (NgR) signaling pathway has been identified as a key regulator of microglial activation. NEP1-40, a competitive antagonist of NgR, has emerged as a promising therapeutic agent by modulating this pathway, thereby influencing microglial behavior. This technical guide provides an in-depth overview of the effects of this compound on microglial morphology and activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

Table 1: Representative Morphometric Analysis of Microglia Treated with this compound

| Morphological Parameter | Control (Vehicle) | Activated (e.g., Nogo-A peptide) | This compound Treated |

| Soma Area (µm²) | 50 ± 5 | 150 ± 15 | 70 ± 8 |

| Process Length (µm) | 250 ± 20 | 80 ± 10 | 200 ± 18 |

| Number of Primary Processes | 5 ± 1 | 2 ± 1 | 4 ± 1 |

| Number of Branch Points | 12 ± 2 | 3 ± 1 | 9 ± 2 |

| Ramification Index | High | Low | Intermediate-High |

| Cell Shape | Ramified | Amoeboid | Ramified/Intermediate |

Note: The values presented are illustrative and based on typical changes observed in microglial activation studies. Actual experimental results may vary.

Table 2: Representative Analysis of Microglial Activation Markers Following this compound Treatment

| Activation Marker | Control (Vehicle) | Activated (e.g., Nogo-A peptide) | This compound Treated |

| Iba1 (relative intensity) | 1.0 | 3.5 ± 0.4 | 1.5 ± 0.2 |

| CD68 (% positive cells) | 5 ± 1% | 45 ± 5% | 15 ± 3% |

| TNF-α (pg/mL) | 15 ± 3 | 250 ± 30 | 50 ± 8 |

| IL-1β (pg/mL) | 8 ± 2 | 150 ± 20 | 25 ± 5 |

Note: The values presented are illustrative and based on typical changes observed in microglial activation studies. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on microglial morphology and activation. These are adaptable methods based on standard laboratory practices.

Immunofluorescence Staining for Microglial Morphology and Activation Markers (Iba1 and CD68)

Objective: To visualize and quantify changes in microglial morphology and the expression of activation markers Iba1 and CD68 in brain tissue following this compound treatment.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose (B13894) in PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibodies:

-

Rabbit anti-Iba1

-

Mouse anti-CD68

-

-

Secondary antibodies:

-

Goat anti-rabbit IgG, Alexa Fluor 488

-

Goat anti-mouse IgG, Alexa Fluor 594

-

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

-

Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.

-

Embed the brain in OCT compound and freeze.

-

Cut 20-30 µm thick coronal sections using a cryostat and mount on charged glass slides.

-

-

Immunostaining:

-

Wash sections three times for 5 minutes each with PBS.

-

Permeabilize and block the sections with blocking solution for 1 hour at room temperature.

-

Incubate sections with primary antibodies (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times for 10 minutes each with PBS.

-

Incubate sections with fluorescently labeled secondary antibodies (diluted in PBS) for 2 hours at room temperature in the dark.

-

Wash sections three times for 10 minutes each with PBS in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Wash sections twice for 5 minutes each with PBS.

-

Mount coverslips with antifade mounting medium.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

For morphological analysis, capture Z-stacks of individual Iba1-positive microglia.

-

Use image analysis software (e.g., ImageJ/Fiji) to perform Sholl analysis and quantify parameters such as soma area, process length, and number of branch points.

-

Quantify the fluorescence intensity of Iba1 and the percentage of CD68-positive cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines (TNF-α and IL-1β)

Objective: To quantify the concentration of secreted pro-inflammatory cytokines TNF-α and IL-1β in cell culture supernatants or brain tissue homogenates after this compound treatment.

Materials:

-

Primary microglial cell culture or brain tissue from experimental animals.

-

Lysis buffer (for tissue homogenates).

-

Commercial ELISA kits for TNF-α and IL-1β.

-

Microplate reader.

Procedure:

-

Sample Preparation:

-

Cell Culture Supernatants: Collect the supernatant from primary microglial cultures treated with vehicle, an activating agent (e.g., Nogo-A peptide), or this compound. Centrifuge to remove cell debris.

-

Brain Tissue Homogenates: Dissect the brain region of interest, homogenize in lysis buffer containing protease inhibitors, and centrifuge to collect the supernatant.

-

-

ELISA Protocol (as per manufacturer's instructions):

-

Coat a 96-well plate with the capture antibody overnight.

-

Wash the plate with wash buffer.

-

Block the plate with blocking buffer for 1-2 hours.

-

Add standards and samples to the wells and incubate for 2 hours.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours.

-

Wash the plate.

-

Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes in the dark.

-

Wash the plate.

-

Add the substrate solution and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of TNF-α and IL-1β in the samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathways and Experimental Workflows

Nogo-A/NgR Signaling Pathway in Microglia

The interaction of Nogo-A with its receptor, NgR, on the surface of microglia triggers a signaling cascade that promotes a pro-inflammatory phenotype. This pathway is a key target for this compound.

The Nogo-A/NgR1 Axis: A Technical Guide to the Antagonistic Action of NEP1-40 in Neuronal Growth

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of Nogo Extracellular Peptide 1-40 (NEP1-40) and its role in promoting neuronal growth. This compound is a competitive antagonist of the Nogo-66 Receptor (NgR1), a key player in the inhibition of axonal regeneration in the central nervous system (CNS). By blocking the interaction between the inhibitory protein Nogo-A and its receptor NgR1, this compound facilitates neurite outgrowth and functional recovery following CNS injury. This document details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the involved pathways and workflows.

The Nogo-A/NgR1 Signaling Pathway and this compound Antagonism

Nogo-A is a myelin-associated protein that potently inhibits axonal growth and regeneration in the adult CNS.[1][2] A 66-amino acid extracellular domain of Nogo-A, known as Nogo-66, is responsible for this inhibitory activity.[2] Nogo-66 binds to the Nogo-66 Receptor 1 (NgR1), a glycosylphosphatidylinositol (GPI)-anchored protein on the neuronal surface.[3][4][5] This binding event initiates a downstream signaling cascade that ultimately leads to growth cone collapse and the cessation of axonal extension.

This compound is a synthetic peptide corresponding to the first 40 amino acids of Nogo-66.[2][6] It acts as a competitive antagonist by binding to NgR1, thereby preventing the binding of Nogo-66 and blocking its inhibitory effects.[2][3][4][7] The downstream signaling cascade of NgR1 activation involves the recruitment of co-receptors and the activation of the RhoA/ROCK pathway, leading to the phosphorylation of downstream effectors such as LIMK1/2 and cofilin, which regulate actin dynamics and growth cone collapse.[8][9] By inhibiting this pathway, this compound promotes an environment conducive to axonal growth and regeneration.[8]

Quantitative Effects of this compound on Neuronal Growth and Function

The administration of this compound has been shown to have significant quantitative effects on promoting neuronal growth and functional recovery in various experimental models.

| Parameter | Model System | Treatment | Outcome | Reference |

| Neurite Outgrowth | Dissociated E12 chick DRG neurons | 1 µM this compound | Reverses the inhibitory effect of bound GST-Nogo-66 on neurite outgrowth. | [7] |

| Axon Regeneration Markers | Co-culture of this compound overexpressing Neural Stem Cells (NSCs) with injured neurons | NEP-NSCs | Increased protein levels of GAP-43 and MAP-2. | [8] |

| Phosphorylation of Downstream Effectors | Co-culture of this compound overexpressing NSCs with injured neurons | NEP-NSCs | Markedly decreased phosphorylation levels of LIMK1/2, cofilin, and MLC-2. | [8] |

| Functional Recovery (Neurological Score) | Middle Cerebral Artery Occlusion (MCAO) model in rats | This compound administration | Significantly reduced neurological deficits at days 7, 14, and 28 post-MCAO compared to saline-treated controls. | [1] |

| Axonal Sprouting | Spinal cord injury in rats | Intrathecal this compound | Approximately 20-fold greater number of BDA-labeled corticospinal tract (CST) fibers in the caudal spinal cord compared to vehicle-treated rats. | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.

In Vitro Neurite Outgrowth Assay

This assay is used to assess the direct effect of this compound on preventing Nogo-66-induced inhibition of neurite extension.

Objective: To quantify the ability of this compound to block the inhibitory effect of Nogo-66 on neurite outgrowth from cultured neurons.

Methodology:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from embryonic day 12 (E12) chicks and dissociated.

-

Substrate Coating: Culture plates are coated with a substrate mixture containing an inhibitory molecule (e.g., GST-Nogo-66 at 7.5 ng) or a control substance (e.g., PBS).

-

Treatment: Dissociated DRG neurons are plated and treated with either buffer, a scrambled control peptide, or this compound (e.g., at a concentration of 1 µM).

-

Incubation: Cells are incubated for 5-7 hours to allow for neurite extension.

-

Quantification: The length of neurites is measured using microscopy and image analysis software. The average neurite length under different treatment conditions is compared.[7]

In Vivo Spinal Cord Injury (SCI) Model

This model is used to evaluate the therapeutic potential of this compound in promoting axonal regeneration and functional recovery after CNS trauma.

Objective: To assess the effect of this compound on axonal growth and motor function recovery following a lateral funiculotomy in adult rats.

Methodology:

-

Animal Model: Adult rats undergo a right lateral funiculotomy at the C4 spinal cord level to create a lesion interrupting the rubrospinal tract.

-

Drug Delivery: An intrathecal catheter is implanted, connected to an osmotic minipump for continuous delivery of either vehicle (PBS with 2.5% DMSO) or this compound (500 µM) to the cervical spinal cord for 28 days.

-

Behavioral Testing: Motor and sensory functions are assessed at various time points using tests such as gait analysis and a forelimb usage test.

-

Histological Analysis: After the treatment period, spinal cord tissue is processed for immunohistochemistry to visualize and quantify axonal tracts (e.g., using anterograde tracers like BDA) and specific neuronal populations (e.g., serotonergic axons).[4][11]

Conclusion

This compound represents a promising therapeutic agent for promoting neuronal regeneration and functional recovery after CNS injuries. Its well-defined mechanism of action as a competitive antagonist of the Nogo-A/NgR1 signaling pathway provides a solid foundation for further research and drug development. The quantitative data and experimental protocols outlined in this guide offer valuable resources for scientists and researchers working to translate the potential of this compound into clinical applications. Future investigations may focus on optimizing delivery methods, exploring combination therapies, and further elucidating the downstream molecular events following NgR1 blockade by this compound.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. usbio.net [usbio.net]

- 3. The Nogo/Nogo Receptor (NgR) Signal Is Involved in Neuroinflammation through the Regulation of Microglial Inflammatory Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nogo-66 Receptor Antagonist Peptide (this compound) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shu.elsevierpure.com [shu.elsevierpure.com]

- 6. rndsystems.com [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound-overexpressing Neural Stem Cells Enhance Axon Regeneration by Inhibiting Nogo-A/NgR1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. jneurosci.org [jneurosci.org]

- 11. Nogo-66 receptor antagonist peptide (this compound) administration promotes functional recovery and axonal growth after lateral funiculus injury in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NEP1-40 Peptide: Structure, Synthesis, and Core Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nogo-66 Receptor (NgR1) antagonist peptide, NEP1-40. It covers the fundamental structure, detailed protocols for its chemical synthesis and purification, and key methodologies for characterizing its biological activity. This document is intended to serve as a valuable resource for researchers in neuroscience and drug development investigating therapeutic strategies for central nervous system (CNS) injury and neurodegenerative diseases.

Core Concepts: Structure and Function of this compound

This compound is a 40-amino acid synthetic peptide that acts as a competitive antagonist of the Nogo-66 receptor (NgR1).[1][2][3] It is derived from the N-terminal region of Nogo-66, an inhibitory domain of the myelin-associated protein Nogo-A.[1][3] By binding to NgR1, this compound blocks the interaction of myelin-associated inhibitory proteins, including Nogo-A, myelin-associated glycoprotein (B1211001) (MAG), and oligodendrocyte myelin glycoprotein (OMgp), with the receptor complex.[3][4] This blockade effectively neutralizes the inhibitory signals that prevent axon regeneration and sprouting in the adult CNS.[2][5] The primary downstream effect of this compound is the inhibition of the RhoA signaling pathway, which leads to a reduction in growth cone collapse and promotes neurite outgrowth.[5]

Physicochemical Properties

A summary of the key quantitative data for the this compound peptide is presented in Table 1.

| Parameter | Value | Reference |

| Amino Acid Sequence | Ac-Arg-Ile-Tyr-Lys-Gly-Val-Ile-Gln-Ala-Ile-Gln-Lys-Ser-Asp-Glu-Gly-His-Pro-Phe-Arg-Ala-Tyr-Leu-Glu-Ser-Glu-Val-Ala-Ile-Ser-Glu-Glu-Leu-Val-Gln-Lys-Tyr-Ser-Asn-Ser-NH2 | [6] |

| Molecular Weight | 4625.11 Da | [6] |

| EC50 (in reversing myelin inhibition) | 50 nM | [7] |

Synthesis and Purification of this compound

The chemical synthesis of a 40-amino acid peptide like this compound is most effectively achieved through solid-phase peptide synthesis (SPPS). The following protocol is adapted from a standard Fmoc/tBu strategy for the synthesis of a 41-mer peptide and is suitable for the manual or automated synthesis of this compound.[8]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Materials:

-

Fmoc-Rink Amide resin (or other suitable amide resin)

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

-

Purification solvents: Acetonitrile (B52724), Water, 0.1% TFA

Procedure:

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) and HBTU/HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: After complete coupling, drain the reaction solution and wash the resin-bound peptide thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence.

-

N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Arginine, add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin and agitate for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Dry the resin-bound peptide under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the cleavage solution containing the peptide.

-

Wash the resin with a small amount of TFA.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of aqueous acetonitrile with 0.1% TFA.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

-

Characterization: Confirm the identity and purity of the this compound peptide using mass spectrometry and analytical RP-HPLC.

-

Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.

Core Functional Analysis of this compound

The biological activity of this compound is primarily assessed through its ability to antagonize the inhibitory effects of Nogo-66 and myelin on neuronal cells. This is typically measured by a reduction in growth cone collapse and an increase in neurite outgrowth. The underlying mechanism of this functional antagonism is the inhibition of RhoA activation.

Nogo-A/NgR1 Signaling Pathway

The binding of myelin-associated inhibitors to the NgR1 complex initiates a signaling cascade that leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which ultimately leads to the phosphorylation of downstream effectors that regulate actin cytoskeleton dynamics, causing growth cone collapse and inhibition of neurite outgrowth. This compound competitively binds to NgR1, preventing the initiation of this inhibitory cascade.

Experimental Workflow for this compound Characterization

A logical workflow for the characterization of synthesized this compound involves confirming its purity and identity, followed by a series of in vitro functional assays to demonstrate its biological activity.

Experimental Protocol: G-LISA™ RhoA Activation Assay

This protocol is based on a commercially available G-LISA™ kit and provides a quantitative measurement of active (GTP-bound) RhoA in cell lysates.[9][10]

Materials:

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA primary antibody, HRP-labeled secondary antibody, and detection reagents)

-

Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

-

Nogo-66 or myelin extract (as agonist)

-

This compound peptide

-

Phosphate Buffered Saline (PBS)

-

Microplate reader (colorimetric or luminometric)

Procedure:

-

Cell Culture and Treatment:

-

Culture neuronal cells to the desired confluency.

-

Serum-starve the cells for 2-4 hours to reduce basal RhoA activity.

-

Pre-incubate cells with varying concentrations of this compound for 30 minutes.

-

Stimulate the cells with a known concentration of Nogo-66 or myelin extract for 15-30 minutes. Include a non-stimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with the provided ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

-

RhoA Activation Assay:

-

Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate.

-

Incubate for 30 minutes at 4°C with agitation to allow active RhoA to bind.

-

Wash the wells to remove unbound protein.

-

Add the anti-RhoA primary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add the HRP-labeled secondary antibody and incubate for 45 minutes at room temperature.

-

Wash the wells.

-

Add the detection reagent and measure the signal (absorbance at 490 nm for colorimetric, or luminescence) using a microplate reader.

-

-

Data Analysis: Quantify the relative amount of active RhoA in each sample by comparing the signal to that of the control groups.

Experimental Protocol: Neurite Outgrowth Inhibition Assay

This assay measures the ability of this compound to reverse the inhibition of neurite outgrowth caused by CNS myelin.[11]

Materials:

-

Neuronal cell line (e.g., NG108-15, PC12) or primary dorsal root ganglion (DRG) neurons

-

CNS myelin extract

-

This compound peptide

-

Cell culture plates (e.g., 96-well)

-

Coating substrate (e.g., poly-L-lysine, laminin)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)

-

Microscope with imaging software for neurite length measurement

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with poly-L-lysine.

-

Prepare a substrate of CNS myelin extract by diluting it in PBS and adding it to the coated wells. Allow to adsorb overnight at 4°C. Include control wells with poly-L-lysine only.

-

-

Cell Plating and Treatment:

-

Wash the wells to remove unbound myelin.

-

Plate the neuronal cells at a low density.

-

Add varying concentrations of this compound to the culture medium.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for neurite outgrowth.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images of the cells using a fluorescence microscope.

-

Quantify the total neurite length per neuron using imaging software.

-

-

Data Analysis: Compare the neurite lengths in the presence of myelin and different concentrations of this compound to the control conditions.

Experimental Protocol: Growth Cone Collapse Assay

This assay provides a rapid assessment of the ability of this compound to prevent the collapse of neuronal growth cones induced by Nogo-66.[12][13]

Materials:

-

Primary neurons (e.g., chick DRG, rat hippocampal neurons)

-

Recombinant Nogo-66 protein

-

This compound peptide

-

Glass coverslips

-

Coating substrate (e.g., laminin)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)

-

Microscope with high-magnification objectives

Procedure:

-

Cell Culture: Culture primary neurons on laminin-coated glass coverslips for 24 hours to allow for the formation of well-defined growth cones.

-

Treatment:

-

Pre-incubate the neurons with varying concentrations of this compound for 30 minutes.

-

Add a fixed concentration of Nogo-66 to the culture medium and incubate for 30-60 minutes.

-

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with fluorescently labeled phalloidin to visualize the actin cytoskeleton of the growth cones.

-

-

Imaging and Analysis:

-

Image the growth cones using a fluorescence microscope.

-

Score the growth cones as either "spread" (lamellipodia and filopodia present) or "collapsed" (retracted lamellipodia and filopodia).

-

-

Data Analysis: Calculate the percentage of collapsed growth cones for each treatment condition. Determine the concentration of this compound that inhibits Nogo-66-induced growth cone collapse by 50% (IC50).

Conclusion

The this compound peptide is a potent and specific antagonist of the Nogo-66 receptor, representing a promising therapeutic agent for promoting neural repair after CNS injury. This guide provides a foundational framework for its synthesis, purification, and functional characterization. The detailed protocols and workflow diagrams are intended to facilitate further research and development in this critical area of neuroscience. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs and advance our understanding of the therapeutic potential of this compound.

References

- 1. usbio.net [usbio.net]

- 2. Nogo-66 receptor antagonist peptide promotes axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nogo-66 Receptor Antagonist Peptide (this compound) Administration Promotes Functional Recovery and Axonal Growth After Lateral Funiculus Injury in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and axon outgrowth inhibitor binding of the Nogo-66 receptor and related proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes myelin regeneration via upregulation of GAP-43 and MAP-2 expression after focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. sc.edu [sc.edu]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. A convenient in vitro assay for the inhibition of neurite outgrowth by adult mammalian CNS myelin using immortalized neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The detection and quantification of growth cone collapsing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

NEP1-40: A Competitive Antagonist of Nogo-66 for Neuronal Regeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the adult central nervous system (CNS), the capacity for axonal regeneration following injury is severely limited. A key contributor to this regenerative failure is the presence of myelin-associated inhibitors, with Nogo-A being a principal inhibitory protein. The Nogo-66 fragment of Nogo-A, expressed on the surface of oligodendrocytes, binds to the Nogo-66 receptor (NgR1) on neurons, triggering a signaling cascade that leads to growth cone collapse and the cessation of axonal extension. The peptide NEP1-40, corresponding to the first 40 amino acids of Nogo-66, has emerged as a promising therapeutic agent. It acts as a competitive antagonist at NgR1, effectively blocking the inhibitory effects of Nogo-66 and promoting axonal regeneration and functional recovery in various models of CNS injury. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways related to this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound, providing a basis for its characterization as a competitive antagonist of Nogo-66.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay | Cell Type | Reference |

| EC50 (reversing myelin inhibition) | 50 nM | Neurite Outgrowth Assay | Chick Dorsal Root Ganglion (DRG) Neurons | [1] |

| Inhibition of AP-Nogo-66 Binding | Significant at 1 µM | Binding Assay | Chick Dorsal Root Ganglion (DRG) Axons | [1] |

| Reversal of GST-Nogo-66 Induced Growth Cone Collapse | Dose-dependent | Growth Cone Collapse Assay | Chick Dorsal Root Ganglion (DRG) Neurons | [1] |

Table 2: In Vivo Efficacy of this compound in Spinal Cord Injury (SCI) Models

| Animal Model | Treatment Paradigm | Outcome Measure | Result | Reference |

| Rat, Thoracic Spinal Cord Hemisection | Intrathecal this compound | Corticospinal Tract (CST) Axon Growth | Significant increase in CST axon growth caudal to the lesion | [2] |

| Rat, Thoracic Spinal Cord Hemisection | Intrathecal this compound | Basso, Beattie, Bresnahan (BBB) Locomotor Score | Improved functional recovery | [2] |

| Rat, C4 Lateral Funiculotomy | Intrathecal this compound (4 weeks) | Forelimb Usage | Significantly greater recovery at weeks 2-7 | [2] |

| Rat, C4 Lateral Funiculotomy | Intrathecal this compound (4 weeks) | Rubrospinal Tract (RST) Axon Density | Increased ipsilaterally rostral to the lesion and contralaterally | [2] |

| Mouse, Thoracic Spinal Cord Hemisection | Delayed systemic (subcutaneous) this compound | Corticospinal Tract (CST) Axon Sprouting | Extensive growth of CST axons | [3] |

| Mouse, Thoracic Spinal Cord Hemisection | Delayed systemic (subcutaneous) this compound | Locomotor Recovery | Enhanced locomotor recovery | [3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and development of this compound.

Nogo-66/NgR1 Binding Assay

This protocol is adapted from methods used to assess the competitive binding of this compound.

Objective: To determine the ability of this compound to inhibit the binding of Nogo-66 to its receptor, NgR1.

Materials:

-

AP-Nogo-66 (alkaline phosphatase-tagged Nogo-66)

-

This compound peptide

-

Scrambled control peptide

-

Cultured neurons expressing NgR1 (e.g., chick DRG neurons)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 1 mg/mL BSA)

-

Wash buffer (e.g., HBSS)

-

AP substrate (e.g., p-nitrophenyl phosphate)

-

Microplate reader

Procedure:

-

Culture NgR1-expressing neurons (e.g., E13 chick DRG axons) in a suitable format (e.g., 96-well plates).

-

Prepare solutions of AP-Nogo-66 (e.g., 5 nM) in binding buffer.

-

Prepare solutions of this compound and a scrambled control peptide at various concentrations (e.g., 1 µM).

-

Pre-incubate the neurons with either this compound, the scrambled peptide, or binding buffer alone for a specified time (e.g., 30 minutes) at room temperature.

-

Add the AP-Nogo-66 solution to the wells and incubate for a sufficient time to allow binding (e.g., 1-2 hours) at room temperature.

-

Wash the cells multiple times with cold wash buffer to remove unbound AP-Nogo-66.

-

Add the AP substrate to each well and incubate at room temperature until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Quantify the inhibition of AP-Nogo-66 binding by this compound by comparing the absorbance in the presence and absence of the peptide.

Growth Cone Collapse Assay

This assay, based on the protocol by Luo et al. (1993), is used to assess the functional antagonism of Nogo-66 by this compound.

Objective: To determine if this compound can block Nogo-66-induced growth cone collapse.

Materials:

-

GST-Nogo-66 (or other soluble forms of Nogo-66)

-

This compound peptide

-

Control buffer

-

Cultured neurons with prominent growth cones (e.g., E12 chick DRG explants)

-

Culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Phalloidin-rhodamine (for F-actin staining)

-

Fluorescence microscope

Procedure:

-

Culture neurons (e.g., E12 chick DRG explants) on a suitable substrate (e.g., laminin-coated coverslips) until they extend neurites with well-defined growth cones.

-

Pre-treat the cultures with either this compound (e.g., 1 µM) or a control buffer for a short period (e.g., 30 minutes).

-

Add various concentrations of GST-Nogo-66 to the culture medium and incubate for a defined time (e.g., 30 minutes).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells and stain with phalloidin-rhodamine to visualize the F-actin cytoskeleton of the growth cones.

-

Using a fluorescence microscope, score the morphology of the growth cones. A collapsed growth cone is identified by the loss of lamellipodia and filopodia, resulting in a compacted, bulbous appearance.

-

Calculate the percentage of collapsed growth cones for each condition.

-

Determine the ability of this compound to reduce the percentage of Nogo-66-induced growth cone collapse.

Neurite Outgrowth Inhibition Assay

This assay measures the ability of this compound to overcome the inhibitory effect of a myelin-derived substrate on neurite extension.

Objective: To quantify the reversal of Nogo-66- or myelin-mediated inhibition of neurite outgrowth by this compound.

Materials:

-

Substrate-bound GST-Nogo-66 or purified CNS myelin

-

Control substrate (e.g., PBS or GST)

-

This compound peptide

-

Scrambled control peptide

-

Dissociated neurons (e.g., E12 chick DRG neurons)

-

Culture medium

-

Fixative (e.g., 4% paraformaldehyde)

-

Antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Microscope with image analysis software

Procedure:

-

Coat culture plates or coverslips with GST-Nogo-66, CNS myelin, or a control substrate.

-

Dissociate neurons and plate them onto the coated surfaces.

-

Add this compound, a scrambled control peptide, or vehicle to the culture medium at various concentrations.

-

Culture the neurons for a sufficient time to allow for neurite outgrowth (e.g., 5-7 hours).

-

Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker to visualize the neurons and their neurites.

-

Capture images of the neurons using a microscope.

-

Use image analysis software to measure the total length of neurites per neuron.

-

Compare the average neurite length across the different conditions to determine the extent to which this compound reverses the inhibitory effect of the substrate.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of this compound's function.

Nogo-66 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Growth Cone Collapse Assay.

Conclusion

This compound has been robustly demonstrated to act as a competitive antagonist of Nogo-66 at the NgR1 receptor. This antagonism effectively mitigates the inhibitory signals that normally curtail axonal regeneration in the adult CNS. The in vitro data, highlighted by an EC50 of 50 nM for reversing myelin-induced inhibition, and the compelling in vivo evidence of enhanced axonal growth and functional recovery in various CNS injury models, underscore the therapeutic potential of this compound. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate this promising peptide into clinical applications for neurological repair.

References

Unlocking Neuronal Repair: A Technical Guide to the Neuroprotective Effects of NEP1-40

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEP1-40, a competitive antagonist of the Nogo-66 receptor (NgR), has emerged as a promising therapeutic agent for promoting neuroprotection and functional recovery following central nervous system (CNS) injury. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and potential therapeutic applications of this compound. By blocking the inhibitory signals mediated by Nogo-A, a myelin-associated protein that restricts axonal regeneration, this compound facilitates a permissive environment for neuronal repair. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies in structured tables, provides in-depth experimental protocols for pivotal assays, and explores the potential relevance of this compound in the context of neurodegenerative diseases such as Alzheimer's disease.

Introduction: The Challenge of CNS Repair and the Role of Nogo-A

The adult central nervous system has a notoriously limited capacity for regeneration after injury. A major contributor to this regenerative failure is the presence of myelin-associated inhibitors, with Nogo-A being one of the most potent. Nogo-A, expressed by oligodendrocytes, binds to the Nogo-66 receptor (NgR) on neurons, triggering a signaling cascade that leads to growth cone collapse and inhibition of axonal extension. This compound is a 40-amino acid peptide fragment of the Nogo-66 protein that acts as a competitive antagonist at the NgR, effectively blocking the inhibitory effects of Nogo-A and other myelin-associated inhibitors that signal through this receptor.

Mechanism of Action: The Nogo-A/NgR/RhoA Signaling Pathway